1,2,6-Hexanetriol

描述

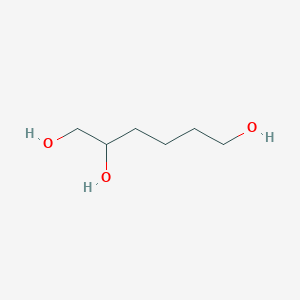

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexane-1,2,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVMLYRJXORSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041224 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow, viscous liquid; [Aldrich MSDS] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000791 [mmHg] | |

| Record name | 1,2,6-Hexanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-69-4 | |

| Record name | 1,2,6-Hexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 106-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,6-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,2,6-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,6-HEXANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W45XXM0XWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Catalytic Transformations of 1,2,6 Hexanetriol

Biomass-Derived Feedstock Conversion to 1,2,6-Hexanetriol

The conversion of biomass into this compound is a cornerstone of creating sustainable chemical value chains. Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, serves as the primary raw material. osti.govenergy.gov Through processes like acid-catalyzed dehydration, the C6 carbohydrates (fructose and glucose) within the biomass are transformed into HMF, a key platform chemical. rsc.orgacs.org This molecule, with its furan (B31954) ring, aldehyde, and hydroxyl groups, is an ideal starting point for synthesizing a range of valuable chemicals, including this compound. shokubai.org

Catalytic Hydrogenation and Hydrogenolysis of 5-Hydroxymethylfurfural (B1680220) (HMF)

The primary route from HMF to this compound involves a one-pot hydrogenation and ring-opening process. shokubai.org This transformation requires carefully designed catalytic systems to achieve high yields and selectivity under manageable conditions.

A variety of heterogeneous catalysts have been developed and screened for the conversion of HMF to this compound. Noble metals, particularly platinum (Pt), have shown significant activity. For instance, Pt supported on various metal oxides like alumina (B75360) (Al2O3), hydrotalcite, MgO, and CeO2 have been investigated. nii.ac.jpresearchgate.net Pt/hydrotalcite, Pt/MgO, and Pt/CeO2 catalysts demonstrated good yields of 1,2,6-HT. nii.ac.jpresearchgate.net A MOF-derived Pt@Al2O3 catalyst has also been used, achieving a 63% yield of 1,2,6-HT. rsc.orgresearchgate.net

Bimetallic catalysts often exhibit enhanced performance due to synergistic effects. A Rh-ReOx/SiO2 catalyst has been reported for the conversion of HMF. ncsu.edu Ni-Co-Al mixed oxides have also proven effective, with one study reporting a 64.5% yield of 1,2,6-HT. acs.orgresearchgate.net The addition of cobalt to Pt/CeO2 catalysts, creating a Pt-Co/CeO2 system, has been shown to improve the yield of 1,2,6-HT to 42%. nii.ac.jprsc.org Similarly, Co-Cu-Al layered double oxide (LDO) catalysts have been developed, with an optimal Co5CuAl catalyst achieving a 1,2,6-HTO yield of approximately 72% under specific conditions. rsc.org

| Catalyst | Support | Yield of 1,2,6-HT (%) | Reference |

|---|---|---|---|

| Pt@Al2O3 (MOF-derived) | Al2O3 | 63 | rsc.orgresearchgate.net |

| Ni-Co-Al mixed oxide | - | 64.5 | acs.orgresearchgate.net |

| Co-promoted Pt/CeO2 | CeO2 | 42 | nii.ac.jprsc.org |

| Co5CuAl LDO | - | ~72 | rsc.org |

| Pt | Al2O3 | 40 | shokubai.org |

The efficiency of HMF conversion to this compound is highly dependent on reaction parameters such as temperature, pressure, solvent system, and the hydrogen source.

Temperature: The reaction temperature plays a crucial role. For Ni-Co-Al mixed oxide catalysts, the ring-opening reaction to form 1,2,6-HT accelerates as the temperature increases to 120°C. researchgate.netfrontiersin.org However, further increasing the temperature can lead to a decrease in the 1,2,6-HT yield. frontiersin.org For Pt-Co/CeO2 catalysts, a pre-reduction temperature of 200°C was found to be optimal for achieving the maximum yield of 1,2,6-HT. researchgate.net With Co5CuAl LDO catalysts, HMF conversion and 1,2,6-HTO yield significantly increased when the reduction temperature was raised from 300°C to 500°C. rsc.org

Pressure: Hydrogen pressure is another critical factor. The conversion of HMF over a Pt/Al2O3 catalyst was studied under mild conditions, highlighting the importance of pressure in the hydrogenation process. shokubai.org

Solvent Systems: Aqueous media is a commonly used solvent for this conversion. nii.ac.jprsc.orgresearchgate.net The use of water as a solvent is environmentally benign and facilitates the specific reaction pathways. nii.ac.jp

Hydrogen Sources: While high-pressure hydrogen gas is traditionally used, alternative hydrogen sources have been explored to improve reaction efficiency under milder conditions. shokubai.org Sodium borohydride (B1222165) (NaBH4) has been successfully used as a hydrogen source in conjunction with a Pt@Al2O3 catalyst. shokubai.orgrsc.org However, an excess of NaBH4 can lead to the precipitation of sodium metaborate, which can block the active sites of the catalyst and reduce its activity. shokubai.org Formic acid has also been utilized as a hydrogen source with a Pd/ZrP catalyst for the conversion of HMF. nih.gov

| Catalyst | Temperature (°C) | Pressure | Hydrogen Source | Reference |

|---|---|---|---|---|

| Ni-Co-Al mixed oxide | 120 | 4 MPa | H2 | ncsu.eduresearchgate.net |

| Pt-Co/CeO2 | 135 (reaction), 200 (reduction) | 3 MPa | H2 | nii.ac.jpresearchgate.net |

| Pt@Al2O3 | - | - | NaBH4 | shokubai.orgrsc.org |

| Co5CuAl LDO | 500 (reduction) | - | H2 | rsc.org |

The conversion of HMF to this compound is a multi-step process involving hydrogenation and subsequent ring-opening. The prevailing mechanism suggests that HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (BHMF). acs.orgresearchgate.net This intermediate can then undergo two main pathways: hydrogenation of the furan ring to form 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), followed by C-O bond cleavage to yield 1,2,6-HT, or direct ring-opening of the unsaturated furan ring in BHMF. researchgate.netfrontiersin.org

The nature of the catalyst and its support plays a critical role in dictating the reaction pathway. The interaction between the metal and the support, specifically the metal-support interface, is crucial for the furan ring-opening reaction. nii.ac.jp The adsorption mode of the furanic intermediates on the catalyst surface is a key determinant of selectivity. A tilted adsorption of BHMF is proposed to facilitate the C-O cleavage required for 1,2,6-HT formation, while a parallel adsorption favors the hydrogenation of the furan ring to BHMTHF. nii.ac.jpncsu.edu The presence of CoOx in Ni-Co-Al mixed oxides is thought to promote this tilted adsorption. nii.ac.jp Similarly, for Pt/hydrotalcite catalysts, it is proposed that the C=O bond is first hydrogenated, and the subsequent ring-opening is facilitated by the interaction of alkoxide species with the support near the Pt particles. nii.ac.jp

The reaction pathway from HMF to this compound involves several key intermediates and potential byproducts. The primary intermediate is 2,5-bis(hydroxymethyl)furan (BHMF), formed by the hydrogenation of the aldehyde group in HMF. rsc.orgacs.org Further hydrogenation of the furan ring in BHMF leads to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). nii.ac.jpresearchgate.netrsc.org

The product distribution is highly dependent on the catalyst and reaction conditions. For example, with Pt catalysts supported on hydrotalcite, MgO, and CeO2, 1,2,6-HT and BHMTHF are the major products. nii.ac.jpresearchgate.net In contrast, other Pt catalysts can lead to ring-rearranged cyclopentanol (B49286) derivatives as the predominant products. nii.ac.jpresearchgate.net Other identified byproducts include 1-hydroxyhexane-2,5-dione (B3055535) (HHD) and various cyclopentanone (B42830) and cyclopentanol derivatives. nii.ac.jprsc.org In some catalytic systems, byproducts such as 5-methylfurfural (B50972) (5-MF), 2,5-dimethylfuran (B142691) (DMF), and 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) can also be formed. rsc.org

Mechanistic Elucidation of Ring-Opening Hydrogenation and Carbon-Oxygen Bond Cleavage

Conversion Pathways from Other Lignocellulosic Precursors

While HMF is a primary platform molecule, research has also explored the conversion of other lignocellulosic precursors to this compound. Furfural (B47365), derived from the hemicellulose fraction of biomass, is another important starting material. osti.govacs.org The conversion of furfural to 1,2-pentanediol (B41858) has been successfully demonstrated using catalysts like Pt/hydrotalcite, indicating the potential for similar ring-opening and hydrogenation strategies to be applied for producing other polyols. nii.ac.jp Furthermore, processes have been developed to produce 1,6-hexanediol (B165255) from furfural, which can involve this compound as an intermediate. google.com Levoglucosenone (B1675106), another biomass-derived compound, can also be converted to a mixture of products including this compound. google.com These alternative pathways highlight the versatility of lignocellulosic biomass as a feedstock for producing valuable chemicals. energy.gov

Emerging Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis, which integrates highly selective enzymatic reactions with robust chemical transformations, represents a frontier in creating complex molecules with high precision. nih.govconveria.de This approach leverages the high enantioselectivity of enzymes to create specific stereocenters, which can be challenging to achieve through purely chemical methods. rsc.org While specific, well-established chemo-enzymatic routes for the large-scale production of this compound are not yet widely documented in the literature, the principles of this methodology hold significant promise. The synthesis of chiral polyols, such as the various stereoisomers of hexanetriols and hexanetetrols, has been demonstrated from carbohydrate feedstocks using a combination of chemical and catalytic steps, which preserves or controllably inverts stereocenters present in the starting material. sci-hub.se The application of enzymes like esterases, oxidoreductases, or P450 monooxygenases could potentially be used to introduce or resolve chiral centers in precursors to this compound, offering a pathway to enantiomerically pure forms of the molecule for specialized applications. nih.govacs.org

Synthesis from Acrolein Dimer: Process Intensification and Catalytic Improvements

The conventional and most direct industrial route to this compound begins with the dimer of acrolein, chemically known as 3,4-dihydro-2-formyl-2H-pyran. wikipedia.orglookchem.com This process involves two primary stages: the hydrolysis of the acrolein dimer followed by the hydrogenation of the resulting intermediate. chemcess.com

The traditional method involves the acid-catalyzed hydrolysis of the acrolein dimer in a dilute aqueous solution to produce 2-hydroxyadipaldehyde. wikipedia.org This intermediate is then hydrogenated to form this compound. However, this direct aqueous route presents industrial challenges, including the rapid deactivation and poisoning of the hydrogenation catalyst by the high concentration of the aldehyde intermediate and the formation of colored byproducts. wikipedia.orggoogle.com

To overcome these limitations, an advanced strategy involving process intensification has been developed. This improved method dissolves the acrolein dimer in an excess of an alcohol, such as methanol (B129727) or this compound itself, in a slightly acidic medium. wikipedia.orggoogle.com The alcohol readily adds across the activated double bond of the dimer, forming a more stable intermediate, 2-formyl-6-alkoxytetrahydropyran. wikipedia.org This intermediate is less prone to side reactions and is less aggressive towards the catalyst. Subsequently, water is added to the mixture to facilitate hydrolysis, which occurs simultaneously with catalytic hydrogenation. google.com This combined hydrolysis-hydrogenation step streamlines the process, prevents the accumulation of reactive aldehydes, and significantly improves catalyst lifetime and final product purity, with yields reported to be above 95%. wikipedia.orggoogle.com

The key to the successful conversion of the acrolein dimer intermediate to this compound is the choice of hydrogenation catalyst. Raney nickel is a commonly employed and effective catalyst for this transformation. wikipedia.orggoogle.com The hydrogenation is typically performed under elevated temperature and pressure. For instance, the reaction can be carried out at approximately 90–140°C under a hydrogen pressure of 20 atmospheres. wikipedia.orggoogle.com Under these conditions, in the presence of Raney nickel, the conversion is generally completed within a few hours, leading to a high yield of pure this compound after work-up. wikipedia.orggoogle.com

Advanced Hydrolysis and Hydrogenation Strategies

Selective Transformations of this compound into High-Value Chemicals

This compound serves as a versatile platform molecule for the synthesis of other valuable chemicals, particularly diols used in the polymer industry. acs.orgacs.org Catalytic hydrodeoxygenation (HDO), a process that selectively removes hydroxyl groups, is the primary transformation pathway.

The conversion of this compound to 1,6-hexanediol (1,6-HDO), a key monomer for polyesters and polyurethanes, is a reaction of significant commercial interest. researchgate.netcapes.gov.br This transformation involves the selective hydrogenolysis of the secondary hydroxyl group at the C2 position. Research has identified several effective catalytic systems for this reaction. Bimetallic catalysts, particularly those combining a noble metal with a promoter like rhenium, have shown high efficacy.

For example, a Rh-ReOx/SiO₂ catalyst has demonstrated high selectivity for this conversion. In studies, this system achieved complete conversion of this compound with high selectivity towards 1,6-hexanediol, with 1,5-hexanediol (B1582509) being a notable byproduct. researchgate.net

Table 1: Catalytic Performance in Hydrodeoxygenation of this compound

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | 1,6-Hexanediol Selectivity (%) | Main Byproduct | Source(s) |

|---|---|---|---|---|---|---|

| Rh-ReOₓ/SiO₂ | 180 | 80 | 100 | 73 | 1,5-Hexanediol | researchgate.net |

The rational design of bifunctional catalysts is crucial for achieving high selectivity in the hydrodeoxygenation of polyols. The Pt-WOx/TiO₂ system is a prime example of such a catalyst, specifically engineered for selective C-O bond cleavage. acs.orgresearchgate.netresearchgate.net This catalyst's high performance stems from a synergistic interaction between its components: platinum metal nanoparticles, tungsten oxide (WOx) species, and the titanium dioxide (TiO₂) support. researchgate.netpku.edu.cn

The mechanism relies on a "spillover" effect. Molecular hydrogen (H₂) first adsorbs and dissociates on the platinum metal sites. pku.edu.cn These activated hydrogen atoms then spill over onto the WOx/TiO₂ support. osti.govpku.edu.cn This process reduces the tungsten species (W⁶⁺ to W⁵⁺) and creates highly active Brønsted acid sites (W-OH). pku.edu.cn These acid sites are essential for catalyzing the dehydration of the secondary hydroxyl group of this compound, while the platinum sites subsequently hydrogenate the resulting unsaturated intermediate to yield 1,6-hexanediol. acs.orgpku.edu.cn The choice of TiO₂ as a support is also critical, as its reducibility facilitates the necessary electronic interactions between the platinum and tungsten oxide components. pku.edu.cn This bifunctional metal-acid mechanism allows for the targeted removal of the internal hydroxyl group over the terminal ones, leading to high selectivity for 1,6-hexanediol. osti.govacs.org

Catalytic Hydrodeoxygenation to Hexanediols (e.g., 1,6-Hexanediol, 1,5-Hexanediol)

In-depth Mechanistic Studies of Hydrodeoxygenation Pathways

The hydrodeoxygenation (HDO) of this compound is a critical process for converting biomass-derived feedstocks into valuable chemicals like 1,6-hexanediol. acs.orgku.edu Mechanistic studies, particularly using isotopic labeling, have been instrumental in elucidating the complex reaction pathways.

One significant study investigated the conversion of this compound to 1,6-hexanediol over a bifunctional Pt-WOx/TiO2 catalyst. acs.orgku.edu By using deuterium (B1214612) as a tracer, researchers explored several potential mechanisms. The absence of a primary kinetic isotope effect (with a kH/kD ratio of 0.84 ± 0.11) allowed for the exclusion of a direct C–O bond scission mechanism. acs.orgku.edu

Two primary pathways have been debated: an enol formation pathway and a pathway involving an oxocarbenium ion intermediate .

Enol Formation: The observation of nearly complete deuterium incorporation at both the α-carbon and β-carbon of the diol product is inconsistent with the reverse Mars–van Krevelen mechanism. acs.orgku.edu Instead, this finding strongly suggests a pathway involving the formation of an enol intermediate. acs.orgku.edu In this mechanism, the secondary hydroxyl group at the C2 position is dehydrated, leading to the formation of an aldehyde, which then tautomerizes to an enol. frontiersin.org This enol intermediate is subsequently hydrogenated to form the final diol product.

Oxocarbenium Ion Intermediacy: Evidence also points to the involvement of an oxocarbenium ion as a minor contributing pathway. acs.orgku.edu Density functional theory (DFT) studies suggest that in the absence of a proton, Lewis acid sites on the catalyst can facilitate the direct formation of a carbenium ion, though this pathway has a high activation barrier. researchgate.net On Brønsted solid acids, an oxocarbenium intermediate can be formed through the electrophilic addition of a proton to the carbonyl oxygen, which facilitates ring-opening and subsequent reactions. researchgate.net The formation of a stable six-membered ring carbenium ion intermediate is also proposed in some cyclization reactions. researchgate.net

These mechanistic insights are crucial for the rational design of more efficient and selective catalysts for the hydrodeoxygenation of polyols derived from renewable resources. acs.orgku.edu

Deoxydehydration for Unsaturated Alcohol Production

Deoxydehydration (DODH) is a valuable transformation that converts vicinal diols, such as the 1,2-diol moiety in this compound, into olefins. rsc.org This reaction effectively removes two adjacent hydroxyl groups to form a carbon-carbon double bond. nii.ac.jp

Rhenium-based catalysts have proven to be particularly effective for this transformation. For instance, Re2O7 has been used to catalyze the deoxydehydration of this compound to produce 5-hexen-1-ol (B1630360) with high yields (up to 98-99%) in the presence of a reductant like triphenylphosphine (B44618) (PPh3). escholarship.orguni-rostock.de Other rhenium catalysts, such as ammonium (B1175870) perrhenate (B82622) (NH4ReO4) and methyltrioxorhenium (MTO), are also active in this reaction. rsc.orgescholarship.org The reaction is typically stereospecific, leading to the formation of a double bond between the carbon atoms that originally held the hydroxyl groups. rsc.org

The choice of reductant can influence the reaction. While triphenylphosphine is commonly used, secondary alcohols can also serve as effective reductants. rsc.org The development of heterogeneous catalysts for DODH is an active area of research, with systems like ReOx/Al2O3 and ReOx-Au/CeO2 showing promise for reusability and stability. escholarship.orgresearchgate.net

Catalytic Selective Oxidation to α-Hydroxyketones

The selective oxidation of the secondary hydroxyl group in this compound leads to the formation of α-hydroxyketones, which are valuable synthetic intermediates. core.ac.uknih.gov This transformation requires catalysts that can differentiate between the primary and secondary alcohol functionalities.

Several catalytic systems have been developed for the selective oxidation of vicinal diols to α-hydroxyketones. These include:

Manganese-based catalysts: An in-situ prepared manganese catalyst with H2O2 as the oxidant has been shown to be effective for the mono-oxidation of vicinal diols. nih.gov

Tin-mediated oxidation: Catalytic amounts of dimethyltin (B1205294) dichloride can be used to synthesize α-hydroxy ketones from linear diols. core.ac.uk

Enzymatic oxidation: The enzyme galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D can oxidize (S)-1,2,6-hexanetriol to 1,6-dihydroxy-2-hexanone. researchgate.net

The regioselectivity of these reactions is a key challenge, with many methods showing a preference for the oxidation of the secondary alcohol over the primary ones. core.ac.uk

Regioselective Tosylation for Primary Tosylate Synthesis

Tosylation is a common method for converting alcohols into good leaving groups for nucleophilic substitution reactions. jchemlett.comnesacs.org In a molecule with multiple hydroxyl groups like this compound, achieving regioselective tosylation is crucial for targeted synthesis.

The synthesis of primary tosylates from this compound can be achieved using dibutyltin (B87310) oxide-catalyzed tosylation with tosyl chloride. sigmaaldrich.com This method allows for the selective functionalization of the primary hydroxyl groups over the secondary one. Controlled tosylation techniques, such as the slow addition of the tosylating agent at low temperatures and using an excess of the diol, can help to favor the formation of the mono-tosylated product. jchemlett.com The use of p-toluenesulfonyl anhydride (B1165640) instead of the chloride can also be advantageous as it produces a weaker nucleophile as a byproduct, minimizing side reactions. nesacs.org

Acid-Catalyzed Dehydration and Intramolecular Cyclization Reactions

Under acidic conditions, this compound can undergo dehydration and intramolecular cyclization to form cyclic ethers. rsc.org The product distribution is influenced by the nature of the acid catalyst and the reaction conditions.

Studies using solid acid catalysts like zeolites, amorphous silica-alumina, and niobia have shown that the dominant reaction pathway is typically a ring-closing dehydration to form tetrahydropyran (B127337) derivatives, specifically tetrahydropyran-2-methanol (B90372) (THP-2-M). researchgate.netrsc.org

Theoretical calculations using Density Functional Theory (DFT) have provided insights into the reaction mechanism. researchgate.net The formation of THP-2-M proceeds through the protonation and elimination of the hydroxyl group at the C2 position to form a secondary carbenium ion. This intermediate is then stabilized by the intramolecular attack of the primary hydroxyl group at the C6 position, leading to the formation of a stable six-membered ring. researchgate.net The activation barrier for this cyclization is calculated to be lower than the barrier for the formation of the alternative product, 6-hydroxyhexanal (B3051487), which is consistent with the experimentally observed higher selectivity towards the cyclic ether. researchgate.net

Advanced Materials Science: 1,2,6 Hexanetriol As a Multifunctional Monomer

Integration into Polymer Synthesis and Crosslinking Architectures

1,2,6-Hexanetriol is a trifunctional molecule, possessing two primary and one secondary hydroxyl group, which makes it a valuable monomer in polymer science. wikipedia.org Its structure allows it to act as a crosslinker, creating three-dimensional polymer networks in both polyurethane and polyester (B1180765) systems. wikipedia.orgfishersci.fi This capability is fundamental to engineering polymers with specific, enhanced properties. Unlike the simpler triol, glycerol (B35011), this compound has a higher molecular volume and lower polarity, which can lead to more stable emulsions and mixtures, particularly with non-polar components. wikipedia.org It is utilized as an intermediate in the synthesis of alkyd and polyester resins and as a crosslinking polyol in various polyurethane systems. sigmaaldrich.comgoogle.comchemicalbook.com

In the field of polyurethanes, this compound is employed as a key building block to introduce branching and crosslinking, thereby influencing the final properties of the material. sigmaaldrich.com It can be used as a starting material for producing trifunctional polyoxyalkylene polyols or directly as a crosslinking agent reacting with isocyanates. sigmaaldrich.comgoogle.com This integration is critical for developing a range of materials from flexible foams to rigid thermosets. sigmaaldrich.com

Polyurethane (PU) hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can be synthesized using this compound as a crosslinking agent. google.comncl.res.inresearchgate.net The inclusion and concentration of this compound are crucial for controlling the network structure and, consequently, the hydrogel's properties.

In one-pot synthesis of curcumin-incorporated polyurethane hydrogels, this compound (HT) was used as a crosslinker alongside polyethylene (B3416737) glycol (PEG-4000) and 4,4'-methylenebis(cyclohexyl isocyanate). ncl.res.inresearchgate.net Research demonstrated that the degree of swelling in these hydrogels could be effectively controlled by varying the amount of HT. ncl.res.inresearchgate.net An increase in the crosslinker content leads to a more compact network structure, which restricts the expansion of the network and reduces the equilibrium swelling ratio. researchgate.net For instance, these hydrogels exhibited tensile strengths ranging from 0.22 to 0.73 MPa and breaking compression strengths from 1.65 to 4.6 MPa, showcasing their mechanical tunability. ncl.res.inresearchgate.net

Patented formulations for polyurethane hydrogels also list this compound as a suitable polyalcohol for creating the polyether component, which is then reacted with a polyisocyanate. google.com Similarly, thermoplastic hydrogel compositions for applications like contact lenses have been developed using this compound in combination with poly(ethylene glycol), poly(propylene glycol), and diisocyanates. google.com Furthermore, polyurethane microgels with spherical particles smaller than 300nm have been synthesized by solution polymerization using this compound. researchgate.net

This compound is a key component in the synthesis of thermosetting polyurethanes, where its trifunctional nature allows for the creation of highly crosslinked networks with tailored properties. google.comrsc.org These materials can be designed to range from hard and rigid to ductile, with properties adjustable "on demand". rsc.org

Research into fully biobased polyurethane thermosets has utilized branched polyester polyols which can be synthesized from monomers like this compound. rsc.orgmdpi.com By tailoring the chemical crosslinking degree, researchers have been able to effectively tune the thermal and mechanical performance of the resulting PU networks. rsc.org These thermosets have demonstrated a wide range of stress-strain behaviors, with tensile strengths from 3.3 to 31.1 MPa and elongations at break from 15% to 188%. rsc.org The glass transition temperatures (Tg) of these materials could also be adjusted over a broad range, from 3.6°C to 70.4°C. rsc.org

A patented method for producing thermosetting polyurethane resins involves reacting polyoxyalkylene polyols with diisocyanates. google.com Trifunctional polyoxyalkylene polyols for this process can be obtained by adding alkylene oxides to initiators like this compound. google.com Additionally, high-modulus thermoplastic polyurethanes with high glass transition temperatures and heat distortion temperatures are made by reacting cycloaliphatic polyisocyanates with a mix of diol extenders and low molecular weight crosslinkers containing at least three active hydrogens, such as this compound. google.com

This compound is a critical monomer in the synthesis of shape memory polymer (SMP) foams, particularly for biomedical applications where properties like degradation resistance and actuation time are crucial. sigmaaldrich.commdpi.com These foams are typically thermoset polyurethanes that can be compressed into a temporary shape and later recover their original form upon exposure to a stimulus like body temperature. nih.gov

In an effort to create more biostable SMP foams, research has focused on replacing monomers containing tertiary amines, which are susceptible to oxidation, with more stable polyols like glycerol and this compound. mdpi.comnih.gov Foams synthesized with this compound (HT) have demonstrated enhanced degradation resistance. mdpi.com

A comparative study between glycerol-based and hexanetriol-based SMP foams revealed significant differences in their mechanical and shape memory properties. mdpi.com

| Property | Glycerol Foam | Hexanetriol Foam |

|---|---|---|

| Young's Modulus (Dry) | 130 ± 30 kPa | 390 ± 30 kPa |

| % Elongation (Dry) | 274% ± 41% | 247% ± 29% |

| Shape Fixity (Dry) | 99.2% ± 0.2% | 98.0% ± 1.5% |

| Shape Recovery (Dry) | 99.3% ± 0.8% | 98.3% ± 0.3% |

| Volume Recovery (in 50°C water) | 84% | 105% |

| Actuation Time (in 50°C water) | Faster rate | Slower rate (~40 min to full expansion) |

As a trifunctional alcohol, this compound's primary role in polyurethane synthesis is to act as a crosslinker, forming a stable three-dimensional network structure. wikipedia.orggoogle.com The reaction of its three hydroxyl groups with isocyanate groups creates covalent crosslinks that dictate the polymer's mechanical and thermal properties. tsijournals.com The resulting network structure is more rigid and stable compared to linear polyurethanes.

The choice of crosslinking agent significantly influences the final polymer network. In a study comparing polyurethane elastomers, networks crosslinked with the tri-functional this compound were compared to those chain-extended with the bi-functional 1,4-butanediol. researchgate.net The study concluded that the chain-extended polymer, which allows for phase segregation of hard and soft segments, registered far better mechanical properties than the cross-linked polymer. researchgate.net However, for applications requiring high stiffness and thermal stability, a highly crosslinked network is desirable.

In composite solid propellants based on hydroxy-terminated polybutadiene (B167195) (HTPB), this compound is used as a crosslinker to form the polyurethane binder. researchgate.net Formulations using only this compound as the network forming agent yielded a high elastic modulus (120 kg/cm ²) and high tensile strength (~12 kg/cm ²), suitable for free-standing propellant grains. researchgate.net When combined with a chain extender like 1,6-hexanediol (B165255), the network's properties could be modified to produce high elongation (~50%) and moderate tensile strength (~9 kg/cm ²), which is useful for case-bonded grains. researchgate.net This demonstrates how the crosslinking mechanism, controlled by the concentration and type of agent like this compound, directly engineers the macroscopic properties of the final material.

The replacement of glycerol with this compound in SMP foams illustrates the impact of the crosslinker's molecular structure on network formation. mdpi.com The longer, more flexible backbone of hexanetriol compared to glycerol allows for greater molecular rotation within the polymer network. mdpi.com This increased rotational freedom leads to a higher degree of water plasticization and a greater volume recovery in aqueous environments, even though it also results in a stiffer material under dry conditions. mdpi.com

This compound serves as a valuable monomer for producing branched polyesters and enhancing the performance of polyester formulations. wikipedia.org Its three hydroxyl groups enable the creation of crosslinked or branched polymer architectures, which is a departure from the linear chains formed using difunctional diols. lboro.ac.uk This branching influences properties such as viscosity, mechanical strength, and thermal stability. sigmaaldrich.com

The synthesis of branched polyesters can be achieved through the melt polycondensation of this compound with various dicarboxylic acids. sigmaaldrich.com These branched polyesters are used in flexible foams and elastic coatings. lboro.ac.uk In certain ink and enamel formulations based on alkyd resins (a type of polyester), the use of this compound results in resins with lower viscosities compared to those made with glycerol, allowing for a higher solids content. sigmaaldrich.com

Furthermore, this compound is identified as a promising bio-based building block for the development of high-performance polyesters, contributing to the creation of more sustainable polymer materials. mdpi.com Esters derived from this compound are also effective plasticizers for polymers like PVC and cellulose (B213188) acetate, improving flexibility and thermal stability. wikipedia.org

Development of Bio-based Polyesters with Superior Features

Alkyd Resin Compositions and Rheological Modifications

This compound is a valuable polyol for the production of alkyd resins, which are widely used in paints and coatings. chemicalbook.comrichmanchemical.comgoogle.com Its use offers distinct advantages over glycerol, a more traditional triol. Alkyd resins formulated with this compound exhibit lower viscosities, which permits a higher solids content in ink and enamel formulations. sigmaaldrich.com This is a significant rheological modification that can lead to reduced volatile organic compound (VOC) emissions. Furthermore, resins made with this compound are noted for their excellent color and resistance to decomposition during the resinification process. google.com

Research comparing this compound with other polyols in alkyd resin formulations has provided detailed insights into its performance.

Interactive Table: Comparative Properties of Dehydrated Castor Oil Alkyds

This table presents data from a study comparing alkyd resins prepared with this compound, glycerol, and pentaerythritol, demonstrating the impact of the polyol on the final properties of the resin and derived enamels. acs.org

| Property | Glycerol Alkyd | This compound Alkyd | Pentaerythritol Alkyd |

| Resin Properties | |||

| Viscosity (Gardner-Holdt) | Z-6 | T-U | Z-6 |

| Color (Gardner) | 10 | 6-7 | 7 |

| Acid Number | 6.7 | 5.5 | 6.4 |

| White Enamel Film Properties (Baked) | |||

| Pencil Hardness | HB | B | F |

| Impact Resistance (inch-pounds) | >62 | >62 | >62 |

| Flexibility (1/8-inch mandrel) | Pass | Pass | Pass |

| Air-Dried Film Properties (29 months) | |||

| Gloss | Poor-fair | Fair-good | Fair-good |

| Chalking | Light | Very light | Very light |

| Checking or Cracking | Hailstone cracks | None | None |

Design and Synthesis of Functional Derivatives for Niche Applications

The versatile chemical structure of this compound allows for its modification into a range of functional derivatives tailored for specific high-performance applications.

Esters of this compound, particularly those synthesized with C5 to C15 monocarboxylic acids, are outstanding plasticizers for various polymer systems. google.com These include polyvinyl chloride (PVC), cellulose acetate, and synthetic rubbers like nitrile rubber (NBR) and neoprene. wikipedia.orgosti.govsigmaaldrich.com The primary function of these ester derivatives is to increase the flexibility, workability, and durability of the polymer matrix.

A key advantage of this compound-based plasticizers is their ability to impart exceptional low-temperature flexibility. google.com This property is critical for applications where materials are exposed to cold environments. Research has shown that plasticizers like the tricaprylate and tricaproate esters of this compound result in significantly lower brittle points for PVC compared to many conventional commercial plasticizers. google.com

Interactive Table: Low-Temperature Performance of this compound Ester Plasticizers in PVC

The following data illustrates the superior low-temperature characteristics imparted by this compound esters compared to other common plasticizers. google.com

| Plasticizer | Brittle Point (°C) |

| Tricaprylate of this compound | -60 |

| Tricaproate of this compound | -55 |

| Bis(2-ethylhexyl) phthalate (B1215562) (DOP) | -26 |

| Dicapryl phthalate | -35 |

| Butyl benzyl (B1604629) phthalate | -15 |

| Tricresyl phosphate | +1 |

Derivatives of this compound are utilized in the formulation of specialty hydraulic fluids and as corrosion inhibitors. wikipedia.orgosti.gov Its inclusion in these formulations is due to its favorable physical properties and its ability to be chemically modified. For instance, it is used as an intermediate in the production of special hydraulic fluids. chemicalbook.comfishersci.fithermofisher.com

In the context of corrosion inhibition, this compound can be reacted with other compounds to create effective inhibitors. One patented method describes the creation of a corrosion inhibitor for hydraulic fluids by reacting this compound with an alkaline borate (B1201080), such as sodium tetraborate (B1243019) pentahydrate. google.com This reaction, conducted by dehydrating the mixture at high temperatures, produces a borate ester derivative that effectively inhibits corrosion in hydraulic systems. google.com this compound is also listed among the polyhydric alcohols suitable for preparing polyesters used in synergistic corrosion-inhibiting mixtures. google.com

Polyorthoester Synthesis for Controlled Release Applications

This compound serves as a key trifunctional monomer in the synthesis of a specific class of polymers known as polyorthoesters (POEs), which are valued for their application in controlled-release drug delivery systems. wikipedia.orgresearchgate.net The synthesis of these bioerodible and biocompatible polymers is typically achieved through a transesterification reaction between this compound and an orthoester, such as trimethyl orthoacetate, under anhydrous conditions. arvojournals.orgunil.chcapes.gov.br

The incorporation of the flexible this compound molecule into the polymer backbone results in highly flexible polymers that exhibit a viscous, semi-solid, or ointment-like consistency at room temperature. wikipedia.orgarvojournals.orgcapes.gov.br This physical property is advantageous as it allows for the simple incorporation of therapeutic agents into the polymer matrix by mixing, without requiring solvents or high temperatures. arvojournals.orgcapes.gov.br

The degradation rate of the resulting POE and the release kinetics of the entrapped drug can be precisely controlled. arvojournals.org A key factor influencing the release rate is the molecular weight of the polymer. capes.gov.br By modulating the synthesis conditions to produce polymers of varying molecular weights, the drug release profile can be adjusted. capes.gov.br For instance, research has demonstrated that POEs synthesized from this compound can be tailored to have different molecular weights (e.g., 3,500 Da to 33,300 Da), resulting in drug release periods ranging from one day to seven days. capes.gov.br These characteristics make POEs derived from this compound promising candidates for applications such as ophthalmic drug delivery, where sustained release is crucial. wikipedia.orgarvojournals.org

Investigation of Molecular Interactions and Formulations in Complex Chemical Systems

Function as a Solvent and Coupling Agent in Polymer and Resin Industries

In the polymer and resin industries, this compound functions as a versatile solvent and a coupling agent. sigmaaldrich.comvinca.rs Its utility as a solvent is noted in various plastics applications. specialchem.com As a trifunctional molecule containing both primary and secondary hydroxyl (-OH) groups, it acts as a polyol and crosslinker, particularly in the manufacture of synthetic resins like polyesters and alkyd resins. wikipedia.orgnih.gov

The cross-linking capability of this compound is derived from the reactivity of its hydroxyl groups, which can form linkages with other chemical monomers. sigmaaldrich.com This allows for the incorporation of its bulky molecular structure into a polymer system, which can be leveraged to achieve specific end-use properties. sigmaaldrich.com For example, in alkyd resins used in certain ink and enamel formulations, the use of this compound can lead to resins with lower viscosities compared to those made with glycerol, enabling a higher solids content. sigmaaldrich.com

Role in Pigment Dispersion Stabilization in Inks and Paints

This compound is utilized in the formulation of inks and paints, where it contributes to the stabilization of pigment dispersions. wikipedia.orgsigmaaldrich.com The process of pigment dispersion involves three primary stages: wetting, deagglomeration, and stabilization. chempoint.com this compound's effectiveness in this context is linked to its properties as a solvent and its viscosity. sigmaaldrich.com

Enhanced Emulsion and Mixture Stability with Non-polar Components

The molecular structure of this compound contributes to its ability to form stable emulsions and mixtures, particularly with non-polar substances. wikipedia.orgsigmaaldrich.com Its molecule is described as "more organic" due to a higher carbon-to-hydroxyl group ratio and greater bulkiness when compared to simpler triols like glycerol. sigmaaldrich.com

This reduced polarity and larger molecular volume allow for more compatible and stable mixtures with non-polar components. wikipedia.orgsigmaaldrich.com Consequently, it can improve the stability of emulsions, which are mixtures of immiscible liquids like oil and water. This characteristic also makes this compound a useful plasticizer in certain applications. wikipedia.org

Dielectric Properties and Molecular Relaxation Dynamics in Binary Mixtures

The dielectric properties and molecular dynamics of this compound in binary mixtures have been investigated using techniques like Time Domain Reflectometry (TDR). worldscientific.comworldscientific.com These studies provide insight into the intramolecular and intermolecular interactions within the mixtures. worldscientific.comworldscientific.com

In studies of binary mixtures with compounds such as benzylamine (B48309) and allylamine, the complex permittivity spectra were measured over a wide frequency range (e.g., 10 MHz to 30 GHz). worldscientific.comresearchgate.net From these spectra, key dielectric parameters were determined, including:

Static Dielectric Constant (ε₀): This represents the dielectric constant at low frequencies.

Relaxation Time (τ): This parameter relates to the time it takes for the molecules to reorient themselves in response to an applied electric field.

Kirkwood Correlation Factor (g_eff): This factor provides information about the orientation correlations between neighboring molecules, indicating the degree and nature (parallel or anti-parallel) of dipole ordering due to interactions like hydrogen bonding. worldscientific.comworldscientific.com

Research on a this compound-benzylamine mixture showed that the experimental dielectric constant values deviated from ideal behavior, confirming molecular interactions between the two components. worldscientific.com The effective Kirkwood correlation factor for the mixtures was found to be greater than unity, suggesting a parallel orientation of dipoles that promotes ordering within the mixture. worldscientific.com The study of these properties is crucial for understanding the behavior of such liquid systems in various applications. worldscientific.com

Advanced Characterization Techniques and Computational Chemical Studies

Spectroscopic and Chromatographic Methods for Structural Elucidation and Reaction Monitoring

A combination of chromatographic and spectroscopic techniques provides a powerful toolkit for the detailed analysis of 1,2,6-hexanetriol, its derivatives, and the complex mixtures generated during its synthesis.

Advanced Chromatographic Techniques for Product Analysis (e.g., HPLC, GC)

Gas chromatography (GC) is a primary and essential method for assessing the purity of this compound and analyzing the product distribution in its synthesis reactions. avantorsciences.comsigmaaldrich.com It is frequently used to quantify the conversion of starting materials like 5-hydroxymethylfurfural (B1680220) (HMF) and the yield of this compound. nii.ac.jp For instance, in studies converting HMF to this compound, GC analysis with a flame ionization detector (FID) is employed to track the reaction's progress and product formation. nii.ac.jp The purity of commercially available this compound is often specified as ≥96.0% or ≥97.0% as determined by GC. avantorsciences.comsigmaaldrich.comavantorsciences.com

High-Performance Liquid Chromatography (HPLC) also serves as a valuable tool, particularly for analyzing reaction mixtures containing non-volatile or thermally sensitive compounds that are common in biomass conversion processes.

Spectroscopic Characterization of Synthesized Materials and Derivatives (e.g., FT-IR, HR-MS, UV, Fluorescence Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy is routinely used to confirm the functional groups present in this compound and its derivatives. The FT-IR spectrum of this compound prominently displays a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of its hydroxyl groups. This technique is also valuable for identifying intermediates and byproducts in its synthesis. nii.ac.jp For example, the infrared spectrum is used as a quality control parameter to ensure it conforms to reference standards. avantorsciences.com

High-Resolution Mass Spectrometry (HR-MS) , often coupled with GC (GC-MS), is instrumental in identifying the products and intermediates in the synthesis of this compound. nii.ac.jprsc.org The mass spectrum of this compound shows characteristic fragmentation patterns, with a prominent peak at m/z 85. nih.gov This technique allows for the precise determination of the molecular weight and elemental composition of various compounds in the reaction mixture, aiding in the elucidation of reaction pathways. mzcloud.org

While UV-Vis and Fluorescence Spectroscopy are not primary methods for the direct characterization of the aliphatic this compound, they can be employed to monitor the disappearance of UV-active starting materials like HMF during the synthesis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate and Product Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H NMR and ¹³C NMR, is an indispensable tool for the unambiguous structural assignment of this compound and its various isomers and derivatives. nih.govrsc.org

¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comlibretexts.org The chemical shifts and coupling patterns of the protons on the carbon backbone and those attached to the oxygen atoms of the hydroxyl groups allow for the precise determination of the connectivity of the atoms. rsc.org

¹³C NMR spectra reveal the number of chemically distinct carbon atoms and their electronic environments, further confirming the carbon skeleton of the molecule. nih.govrsc.org

NMR is crucial for identifying intermediates and byproducts formed during the synthesis of this compound, such as 1,2,5-hexanetriol, and for understanding the stereochemistry of the products. rsc.orgsci-hub.se

Comprehensive Catalyst Characterization and Performance Correlation in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the properties of the catalysts used. Therefore, a thorough characterization of these catalysts is essential to understand and optimize the catalytic process.

X-ray Diffraction (XRD) for Crystalline Phase and Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in the catalysts. researchgate.netacs.org In the synthesis of catalysts for this compound production, such as Ni-Co-Al mixed oxides derived from hydrotalcite-like compounds, XRD is used to confirm the formation of the desired crystal structures. researchgate.netacs.org The technique can also provide information on the dispersion of metal particles on the support material; the absence of sharp diffraction peaks corresponding to the metal can indicate high dispersion. frontiersin.orgfrontiersin.org The crystalline structure of the support material, such as ceria (CeO₂) or alumina (B75360) (Al₂O₃), can also be analyzed using XRD. rsc.orgresearchgate.net

Temperature-Programmed Desorption (TPD) for Surface Acidity and Basicity Profiling (e.g., CO2-TPD)

Temperature-Programmed Desorption (TPD) is a powerful technique for characterizing the surface acidic or basic properties of catalysts, which are often crucial for their activity and selectivity in the synthesis of this compound.

CO₂-TPD is specifically used to probe the basic sites on the catalyst surface. researchgate.netsci-hub.se The amount of CO₂ that desorbs at different temperatures provides a profile of the basic site strength distribution (weak, medium, and strong basic sites). unavarra.es For instance, in the hydrogenation of CO₂, the density of weak basic sites on Pd/ZnO catalysts was found to correlate with their catalytic activity. sci-hub.se Similarly, for Ni-based catalysts, CO₂-TPD has been used to evaluate the basicity, which can influence the adsorption and activation of reactants. frontiersin.orgacs.org The basic properties of the support can play a significant role in the reaction pathway, and CO₂-TPD provides a means to quantify these properties. researchgate.net

NH₃-TPD is used to measure the acidity of catalysts. This is particularly relevant for bifunctional catalysts that combine metal and acid sites. frontiersin.orgresearchgate.net The number and strength of acid sites can influence the ring-opening and dehydration reactions that can occur during the conversion of biomass-derived feedstocks to this compound. researchgate.net

Temperature-Programmed Reduction (TPR) for Reducibility and Metal-Support Interaction Assessment (e.g., H2-TPR)

Computational Chemistry and Theoretical Modeling for Reaction Mechanism Understanding

Computational chemistry, particularly through theoretical modeling, provides invaluable molecular-level insights into reaction mechanisms that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. osti.gov In catalysis, it is applied to model the interactions between a substrate like this compound and a catalyst surface, and to map out potential energy surfaces for various reaction pathways. rsc.orguit.no

DFT calculations have been instrumental in understanding the dehydration of this compound on silica-alumina surfaces. researchgate.net These first-principle calculations examined the elementary steps and determined that the reaction proceeds via protonation and elimination of a hydroxyl (OH) group to form a carbenium ion intermediate. researchgate.net DFT has also been employed to study the conversion of HMF to 1,2,6-HT over bimetallic catalysts. rsc.org These studies revealed that the formation of a Co-Cu alloy modifies the catalyst's electronic properties (specifically the d-band center), which enhances the adsorption of HMF and hydrogen, thereby facilitating the ring-opening hydrogenolysis reaction required to form 1,2,6-HT. rsc.org Furthermore, DFT has helped explain product distribution by modeling different adsorption configurations of HMF on catalyst surfaces, showing how parallel versus perpendicular adsorption can lead to different products. frontiersin.org

Kinetic studies are performed to understand the rates of chemical reactions and to determine key parameters such as activation energy (Ea), which is the minimum amount of energy required for a reaction to occur. nih.gov This information is critical for optimizing reaction conditions and for validating computationally-derived reaction pathways.

Theoretical and experimental kinetic studies have been conducted for reactions involving this compound. In the one-step hydrogenolysis of HMF to 1,2,6-HT, a kinetic study revealed that the activation energy for the formation of 1,2,6-HT is 64.7 kJ mol⁻¹. researchgate.netrsc.org This was lower than the activation energy for the formation of an intermediate, 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM), which was 78.7 kJ mol⁻¹. researchgate.netrsc.org This suggests that lower reaction temperatures favor the production of 1,2,6-HT. researchgate.netrsc.org

DFT calculations have also been used to determine intrinsic activation barriers for the dehydration of this compound. researchgate.net The calculated barrier for the formation of tetrahydropyran-2-methanol (B90372) (THP-2-M) was 72 kJ/mol, whereas the barrier to form the desired 6-hydroxyhexanal (B3051487) was 84 kJ/mol, which is consistent with experimental observations of higher selectivity towards the cyclic ether product. researchgate.net

Table 2: Activation Energies for Reactions Related to this compound.

| Reaction Pathway | Product | Activation Energy (kJ/mol) | Method | Source |

|---|---|---|---|---|

| Hydrogenolysis of HMF | This compound | 64.7 | Experimental Kinetic Study | researchgate.netrsc.org |

| Hydrogenolysis of HMF | THFDM (Intermediate) | 78.7 | Experimental Kinetic Study | researchgate.netrsc.org |

| Dehydration of this compound | THP-2-M (Cyclic Ether) | 72 | DFT Calculation | researchgate.net |

| Dehydration of this compound | 6-Hydroxyhexanal | 84 | DFT Calculation | researchgate.net |

Beyond identifying primary pathways, computational studies offer deep mechanistic insights into complex reactions. This includes the precise sequence of bond-breaking and bond-forming events and the nature of transition states.

For the acid-catalyzed dehydration of this compound, DFT calculations have provided a detailed mechanism. The reaction to form the major cyclic ether product (THP-2-M) proceeds through the protonation and elimination of the hydroxyl group at the C2 position. researchgate.net This forms a secondary carbenium ion which is stabilized by the interaction with the primary OH group at the C6 position, leading to the formation of a stable six-membered ring intermediate. researchgate.net An alternative pathway to 6-hydroxyhexanal also proceeds via the elimination of the C2-OH group, but the resulting carbenium ion is stabilized by a hydride transfer from the C1 to the C2 position. researchgate.net The calculated energy barriers for these steps explain the product selectivity observed experimentally. researchgate.net DFT studies also showed that dehydration at the primary C1 and C6 positions has significantly higher activation barriers, making these pathways less favorable. researchgate.net These detailed mechanistic insights are crucial for the rational design of more selective catalysts.

Sustainable and Green Chemistry Principles in 1,2,6 Hexanetriol Production and Application

Integration of Renewable Biomass Feedstocks for Environmental Impact Reduction

A cornerstone of green chemistry is the use of renewable feedstocks to replace finite fossil fuels. The production of 1,2,6-Hexanetriol is increasingly shifting from petrochemical routes, such as those involving the dimerization of acrolein, to processes that utilize biomass. fishersci.fiamericanelements.com Lignocellulosic biomass, which is abundant and not in competition with food sources, serves as a primary raw material. wikipedia.org

Key bio-based platform molecules derived from the saccharide components of biomass, such as cellulose (B213188) and hemicellulose, are central to this approach. wikipedia.org These include:

Glucose and Sorbitol: Glucose, a primary product of cellulose hydrolysis, can be hydrogenated to sorbitol. nih.gov Both glucose and sorbitol can be catalytically converted to this compound. nih.govfishersci.beatamanchemicals.com The conversion of sorbitol can proceed through dehydration and ring-opening hydrogenation steps to yield this compound. fishersci.beatamanchemicals.com

5-Hydroxymethylfurfural (B1680220) (HMF): HMF is a highly versatile platform chemical produced from the dehydration of C6 sugars like fructose (B13574) and glucose. nih.govwikipedia.org Numerous catalytic pathways have been developed to convert HMF into this compound through hydrogenation and furan (B31954) ring-opening reactions. wikipedia.orgnih.govereztech.com Since HMF can be produced directly from the hydrolysis and dehydration of cellulose, its use in synthesizing this compound represents a significant step towards energy-saving and green chemical production. nih.gov

This shift to biomass-derived feedstocks like HMF and sorbitol is crucial for reducing the carbon footprint associated with this compound and developing more sustainable supply chains for the chemical industry. ereztech.comfishersci.co.uk

Development of Energy-Efficient and Mild Reaction Conditions in Synthesis

Traditional chemical syntheses often require high temperatures and pressures, leading to significant energy consumption. wikipedia.org A key goal in the green production of this compound is the development of processes that operate under milder, more energy-efficient conditions.

Significant progress has been made in moving away from harsh reaction environments. For instance, the conventional hydrogenation of 2-hydroxyadipaldehyde (an intermediate in a petro-based route) is performed at 140°C and 20 atm of hydrogen. nih.govguidetopharmacology.org Researchers have successfully developed catalytic systems for the conversion of biomass-derived HMF to this compound under comparatively mild conditions. One notable achievement is the use of Ni-Co-Al mixed oxide catalysts, which achieved a 64.5% yield at 120°C and 4 MPa (approximately 39.5 atm) of H₂. fishersci.fidsmz.de

Further efforts to improve reaction efficiency and safety involve exploring alternative hydrogen sources to replace high-pressure hydrogen gas. wikipedia.org One-step hydrogenolysis of HMF has been demonstrated using sodium borohydride (B1222165) (NaBH₄) as a hydrogen source in an aqueous medium. fishersci.be This approach, utilizing a Pt@Al₂O₃ catalyst, yielded 63% this compound under relatively mild conditions, circumventing the need for high-pressure gaseous hydrogen and enhancing the process's inherent safety and energy profile. fishersci.be Kinetic studies have also shown that lower reaction temperatures can favor the production of this compound over other byproducts, further incentivizing the development of low-energy pathways. fishersci.co.ukfishersci.be

Design of Catalytic Systems Promoting High Atom Economy and Product Selectivity

The principles of atom economy and selectivity are central to green catalytic design, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. In the synthesis of this compound from biomass, the catalyst's role is paramount in directing the complex reaction network towards the desired product.

The conversion of HMF to this compound typically proceeds through the hydrogenation of the aldehyde group to form 2,5-bis(hydroxymethyl)furan (DHF), followed by the opening of the furan ring. fishersci.fi A parallel pathway can lead to the full hydrogenation of the furan ring to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), which can be an undesired byproduct or an intermediate depending on the catalyst and conditions. nih.govfishersci.be

Researchers have explored a wide range of heterogeneous catalysts to optimize this transformation:

Noble Metal Catalysts: Platinum (Pt) based catalysts are highly effective. The choice of support material is critical; supports with basic properties, such as hydrotalcite, MgO, and CeO₂, have shown higher yields of this compound compared to others. nih.gov The formation of the product is believed to occur at the metal-support interface. nih.gov Bimetallic catalysts like Rh-ReOₓ/SiO₂ have also demonstrated high selectivity, achieving 73% selectivity in the conversion of this compound's precursor. fishersci.no

Non-Noble Metal Catalysts: To reduce reliance on expensive and rare noble metals, catalysts based on earth-abundant elements have been developed. Ni-Co-Al mixed oxides, derived from hydrotalcite-like compounds, have shown excellent performance, with a reported this compound yield of 64.5% under mild conditions. fishersci.fiwikipedia.org A synergistic effect between nickel and cobalt was observed to significantly enhance both catalytic activity and selectivity. fishersci.fi

The following table summarizes the findings from various catalytic systems for the production of this compound (1,2,6-HT) and related compounds.

Life Cycle Assessment Methodologies for Production Processes

While significant research has been dedicated to developing bio-based routes for this compound, comprehensive Life Cycle Assessments (LCAs) for these specific production processes are not yet widely published. An LCA is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal.

For the emerging bio-based production of this compound, an LCA would be essential to quantify its environmental benefits compared to the traditional petrochemical route. Such an assessment would typically involve:

Goal and Scope Definition: Defining the system boundaries, whether "cradle-to-gate" (from biomass cultivation to the factory gate) or "cradle-to-grave" (including the use and end-of-life of products made from this compound).

Life Cycle Inventory (LCI): Quantifying all inputs (e.g., energy, water, biomass, catalysts, solvents) and outputs (e.g., this compound, byproducts, emissions, waste) for each step, including biomass cultivation/harvesting, transportation, pre-treatment, catalytic conversion, and product purification.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts, such as global warming potential (carbon footprint), acidification, eutrophication, water depletion, and fossil fuel consumption.

Interpretation: Analyzing the results to identify environmental hotspots in the production chain and opportunities for improvement.

Applying LCA methodologies will be critical to validate the "green" credentials of bio-based this compound, ensuring that shifts in feedstocks and processes lead to a net environmental benefit and guiding future research toward the most sustainable and efficient pathways.

Bio-based Polymer Development with Tailored Degradation Characteristics

This compound's trifunctional nature—possessing two primary and one secondary hydroxyl group—makes it a valuable monomer for creating advanced polymers. wikipedia.orgfishersci.ca Its derivation from renewable resources allows for the development of bio-based polymers, which can be designed for specific degradation characteristics, contributing to a more circular economy.

Research has demonstrated the use of this compound as a reactant in the synthesis of:

Branched Polyesters: It can be used in melt polycondensation with dicarboxylic acids to create branched polyesters. fishersci.ca

Shape Memory Polymer Foams: It serves as a building block for shape memory polymers with enhanced degradation resistance. fishersci.ca

Polyurethanes and Alkyd Resins: As a trifunctional polyol, it can act as a crosslinker, imparting specific properties to these resins. fishersci.ca

Furthermore, this compound is a key intermediate in the synthesis of other important polymer precursors, most notably 1,6-hexanediol (B165255) (1,6-HDO), a monomer used in the production of polyesters and polyurethanes. fishersci.nofishersci.comfishersci.ie The ability to produce both this compound and its derivatives like 1,6-HDO from biomass feedstocks such as cellulose opens a renewable route to major polymers like nylon-6,6. ereztech.comereztech.com This bio-based pathway provides an alternative to the petroleum-based production of monomers like adipic acid and hexamethylenediamine, thereby reducing the environmental impact of the polymer industry. ereztech.com

Future Research Trajectories and Emerging Application Paradigms

Exploration of Next-Generation Catalytic Systems for Enhanced Selectivity and Sustainability

The conversion of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to 1,2,6-hexanetriol is a primary focus of current research. shokubai.orgacs.org The goal is to develop catalytic systems that offer high selectivity and operate under mild, sustainable conditions to reduce energy consumption. shokubai.orgacs.org

Key research findings in this area include:

Bimetallic Catalysts: A synergistic effect between metals like nickel (Ni) and cobalt (Co) in mixed oxide catalysts has been shown to significantly boost catalytic activity and selectivity towards this compound. acs.orgresearchgate.net For instance, Ni-Co-Al mixed oxide catalysts derived from hydrotalcite-like compounds have achieved a 64.5% yield of this compound under mild conditions. acs.orgresearchgate.net

Noble Metal Catalysts: Platinum (Pt) supported on various materials like alumina (B75360) (Al2O3), ceria (CeO2), and hydrotalcite has demonstrated effectiveness in the one-pot conversion of HMF to this compound in an aqueous solvent. nii.ac.jprsc.org A Pt@Al2O3 catalyst derived from a metal-organic framework (MOF) achieved a 63% yield of this compound using NaBH4 as a hydrogen source in water. rsc.org

Rhodium-Rhenium Catalysts: Rh-ReOx/SiO2 catalysts have proven effective in converting HMF to this compound, proceeding through a 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) intermediate. These catalysts are also being explored for the further conversion of this compound to 1,6-hexanediol (B165255), a valuable polymer precursor. capes.gov.brresearchgate.net

Copper-Based Catalysts: Copper-modified silica (B1680970) and silica-alumina catalysts are being investigated for the selective dehydration of this compound, which is a crucial step in producing other valuable chemicals. iastate.edu

Future research will likely focus on designing catalysts with even greater precision, potentially at the atomic level, to control reaction pathways and minimize the formation of byproducts. The use of non-noble metal catalysts remains a key objective to improve the economic viability of the process. frontiersin.org

Advanced Computational Design and Prediction of Catalysts and Reaction Pathways

Computational chemistry is becoming an indispensable tool in catalyst design and reaction mechanism elucidation. d-nb.inforesearchgate.net Techniques like Density Functional Theory (DFT) are used to model reaction pathways and predict the performance of new catalysts, thereby accelerating the research and development process. researchgate.netpku.edu.cn

Notable research findings include:

Reaction Pathway Analysis: DFT calculations have been employed to investigate the dehydration of this compound on silica-alumina surfaces. These studies have helped to explain experimental observations, such as the higher selectivity towards tetrahydropyran-2-methanol (B90372) (THP-2-M) over the more desired 6-hydroxyhexanal (B3051487), by comparing the activation barriers of different reaction pathways. researchgate.net

Catalyst Screening: Computational methods allow for the rapid screening of a large number of potential catalyst materials, identifying promising candidates for experimental validation. d-nb.info This approach saves significant time and resources compared to traditional trial-and-error methods.

Mechanism Elucidation: First-principle calculations are used to understand the elementary steps involved in catalytic reactions, such as the role of different active sites and the influence of reaction conditions. researchgate.netresearchgate.net For the conversion of HMF, DFT studies have helped to propose a reaction pathway that involves the initial hydrogenation of the aldehyde group to form 2,5-dihydroxymethylfuran (DHF), followed by a ring-opening reaction to produce this compound. acs.org

The future of computational design in this field lies in the development of more accurate and efficient models that can handle the complexity of real-world catalytic systems, including the effects of solvents and catalyst supports. cam.ac.ukmdpi.com The integration of machine learning and artificial intelligence with first-principle calculations is a promising avenue for accelerating the discovery of novel catalysts. d-nb.info

Development of Novel Bio-based Materials Incorporating this compound with Advanced Functionalities

As a trifunctional molecule, this compound is an excellent building block for a variety of polymers. wikipedia.orgfishersci.fi Its incorporation into materials can impart unique properties, such as improved flexibility and crosslinking. sigmaaldrich.comspecialchem.com

Current and potential applications in materials science include:

Polyurethanes and Polyesters: this compound serves as a crosslinker in the production of polyurethanes and polyesters, contributing to the final properties of the material. wikipedia.orgsigmaaldrich.com It is used in the synthesis of alkyd resins, which are used in inks and enamels. sigmaaldrich.com

Plasticizers: Esters of this compound with long-chain carboxylic acids are effective plasticizers for polymers like PVC and cellulose (B213188) acetate. wikipedia.orgsigmaaldrich.com

Bio-based Elastomers: Copolymerization of this compound with other bio-derived monomers, such as citric acid, can produce fully bio-based elastomers.

Polyorthoesters: It is a monomer used in the synthesis of certain polyorthoesters that have been investigated as depot materials for drug delivery in ophthalmic applications. wikipedia.org

Future research will likely focus on creating novel polymers with advanced functionalities by leveraging the unique stereochemistry and hydroxyl group positioning of this compound and its derivatives. mdpi.comsci-hub.seuu.nl The development of bio-based polymers with tailored properties for specific high-value applications is a significant area of ongoing research. researchgate.net

Strategies for Process Intensification and Efficient Industrial Scale-Up